N-methylputrescinium(2+) is a biogenic compound derived from the metabolism of amino acids, specifically lysine and arginine. It is a polyamine that plays significant roles in cellular processes, including cell growth, differentiation, and apoptosis. This compound is particularly notable for its involvement in various physiological and pathological processes, making it an important subject of study in biochemistry and pharmacology.
N-methylputrescinium(2+) is primarily found in biological systems as a product of putrescine metabolism. It can be synthesized endogenously in organisms through the enzymatic decarboxylation of lysine or through the methylation of putrescine. Additionally, it can be isolated from various plant and microbial sources, where it may contribute to growth regulation and stress responses.
N-methylputrescinium(2+) belongs to the class of polyamines, which are organic compounds containing two or more amino groups. Polyamines are categorized based on their structure and the number of amine groups they contain. N-methylputrescinium(2+) is specifically classified as a diamine due to its two amine functional groups.
The synthesis of N-methylputrescinium(2+) can be achieved through several methods:
The chemical reaction typically involves:
N-methylputrescinium(2+) has a molecular formula of C₄H₁₄N₂, indicating that it consists of four carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms. Its structure features two amine groups attached to a butane backbone with a methyl group on one nitrogen atom.
N-methylputrescinium(2+) participates in various biochemical reactions:
The reactions involving N-methylputrescinium(2+) often require specific enzymes and cofactors to proceed efficiently. The kinetics of these reactions can vary based on substrate concentration and environmental conditions.
N-methylputrescinium(2+) exerts its biological effects primarily through its interaction with cellular components:
Studies have shown that alterations in polyamine levels, including N-methylputrescinium(2+), can affect cellular responses to growth factors and apoptotic signals.
Experimental data indicate that N-methylputrescinium(2+) exhibits significant stability under physiological conditions, making it an important player in cellular metabolism.
N-methylputrescinium(2+) has several applications in scientific research:
Putrescine N-methyltransferase (PMT; EC 2.1.1.53) catalyzes the committed step in tropane alkaloid biosynthesis by transferring a methyl group from S-adenosyl-L-methionine (SAM) to the diamine putrescine. This reaction yields N-methylputrescine and S-adenosylhomocysteine (SAH) as byproducts [1] [7]. PMT occupies a pivotal position at the metabolic branch point between primary polyamine metabolism and specialized alkaloid biosynthesis. In plants like Datura stramonium and Atropa belladonna, this enzymatic methylation converts the ubiquitous cellular metabolite putrescine into an alkaloid precursor, effectively channeling carbon and nitrogen flux toward the synthesis of pharmacologically important tropane alkaloids [2]. The reaction follows an ordered bi-bi mechanism, where SAM binds first, followed by putrescine, with SAH released last [3] [9].
PMT exhibits high specificity toward its primary substrates, putrescine and SAM. Kinetic analyses in transformed root cultures of Datura stramonium reveal a Km value of 35–65 µM for putrescine and 12–25 µM for SAM, varying slightly between species [2] [9]. The enzyme displays negligible activity toward close structural analogs like cadaverine (1,5-diaminopentane) or spermidine, underscoring its selective recognition of the 1,4-diaminobutane backbone [3]. PMT belongs to the spermidine synthase family but has diverged functionally; it exclusively catalyzes N-methylation rather than aminopropyl transfer due to alterations in its active site that favor SAM over decarboxylated SAM (dcSAM) [4] [6]. Site-directed mutagenesis studies confirm that residues in the substrate-binding pocket (e.g., Phe, Leu, and Glu) are critical for putrescine positioning and methyl transfer efficiency [6] [9].
Table 1: Kinetic Parameters of PMT in Solanaceae Species
Species | Km (Putrescine, µM) | Km (SAM, µM) | Vmax (nkat/mg) | Optimal pH |
---|---|---|---|---|
Datura stramonium | 35–42 | 12–18 | 0.39 | 8.0 |
Atropa belladonna | 55–65 | 20–25 | 0.16 | 8.0–8.5 |
Nicotiana tabacum | 48 | 15 | 0.35 | 8.0 |
N-Methylputrescine undergoes oxidative deamination catalyzed by N-methylputrescine oxidase (MPO), a flavin-dependent enzyme. This reaction converts N-methylputrescine into the 4-aminobutanal intermediate, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation [1]. This heterocyclic cation serves as the universal precursor for pyrrolidine-derived alkaloids across Solanaceae, Convolvulaceae, and Erythroxylaceae. The N-methylpyrrolinium cation’s electrophilic nature enables its participation in condensation reactions that elongate the carbon backbone essential for tropane, nicotine, and cocaine skeletons [1] [4].
In tropane alkaloid-producing plants like Atropa belladonna, the N-methylpyrrolinium cation condenses with acetoacetyl-CoA through a noncanonical polyketide synthase (AbPYKS). This enzyme catalyzes two rounds of malonyl-CoA decarboxylative condensation, forming 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid [1]. Subsequent intramolecular cyclization and rearrangement are mediated by the cytochrome P450 enzyme CYP82M3, yielding tropinone—the core tropane scaffold [1]. Tropinone then branches into stereospecific reductions: tropinone reductase-I (TRI) produces tropine (precursor of hyoscyamine), while tropinone reductase-II (TRII) yields pseudotropine (precursor of calystegines) [1].
PMT gene expression is spatially restricted to root tissues in alkaloid-producing plants. In Datura stramonium, Atropa belladonna, and Nicotiana tabacum, PMT transcripts and enzymatic activity are predominantly localized in pericycle and endodermal cells of roots [2] [3]. This compartmentalization aligns with the role of roots as primary sites for tropane alkaloid assembly. Transcriptional regulation of PMT is governed by jasmonate signaling, a phytohormone pathway induced by mechanical wounding or herbivory [3] [6]. For example, methyl jasmonate treatment upregulates PMT expression by 5–10 fold in Nicotiana roots, enhancing flux toward N-methylputrescinium(2+) and nicotine [3] [6].
Within root tissues, PMT and downstream enzymes (e.g., MPO, AbPYKS) are co-localized in specialized parenchyma cells adjacent to vascular tissues [1] [9]. Immunocytochemical studies confirm that these enzymes reside in the cytosol, while later steps (e.g., hydroxylations by cytochrome P450s) occur in the endoplasmic reticulum [1]. Metabolite trafficking between compartments involves proton-coupled antiporters that shuttle N-methylpyrrolinium or tropinone intermediates across membranes [9]. Hairy root cultures of Hyoscyamus niger further demonstrate that PMT overexpression alone does not increase tropane alkaloid titers unless paired with hyoscyamine-6β-hydroxylase (H6H), indicating tight spatial coordination of the entire pathway [3] [6].
Table 2: Tissue-Specific Localization of Enzymes in Tropane Alkaloid Biosynthesis
Enzyme | Gene | Subcellular Localization | Tissue Expression |
---|---|---|---|
Putrescine N-methyltransferase | PMT | Cytosol | Root pericycle, endodermis |
N-Methylputrescine oxidase | MPO | Cytosol | Root cortex |
Polyketide synthase | PYKS | Cytosol | Root meristem |
Tropinone reductase | TRI/TRII | Cytosol | Root vascular parenchyma |
Hyoscyamine 6β-hydroxylase | H6H | Endoplasmic reticulum | Root pericycle |
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